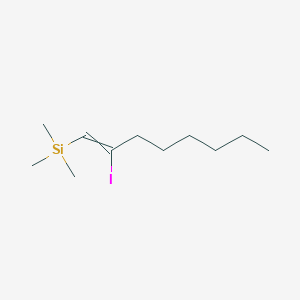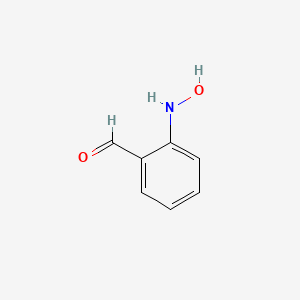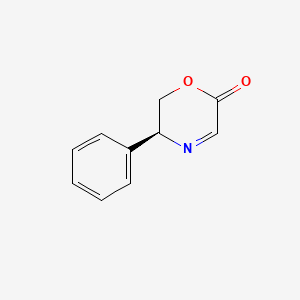
(d-Val22)-big endothelin-1 fragment(16-38)(human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(d-Val22)-big endothelin-1 fragment(16-38)(human) is a synthetic peptide derived from the endothelin-1 protein, which is a potent vasoconstrictor. This fragment is specifically designed to study the biological activities and mechanisms of endothelin-1, particularly in human systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (d-Val22)-big endothelin-1 fragment(16-38)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Chemischer Reaktionen
Types of Reactions
(d-Val22)-big endothelin-1 fragment(16-38)(human) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities.
Wissenschaftliche Forschungsanwendungen
(d-Val22)-big endothelin-1 fragment(16-38)(human) is utilized in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of endothelin-1 in cellular processes and signaling pathways.
Medicine: Exploring therapeutic potentials in cardiovascular diseases, as endothelin-1 is a key regulator of vascular tone.
Industry: Developing diagnostic tools and assays for endothelin-1-related conditions.
Wirkmechanismus
The compound exerts its effects by interacting with endothelin receptors, primarily ETA and ETB. These receptors are G-protein-coupled receptors that mediate various cellular responses, including vasoconstriction, cell proliferation, and fibrosis. The binding of (d-Val22)-big endothelin-1 fragment(16-38)(human) to these receptors activates downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endothelin-1 (1-15), amide, human: A shorter fragment of endothelin-1 with distinct biological activities.
Ac-[DTrp16] Endothelin-1 (16-21), human: Another modified fragment used for studying endothelin-1 functions.
Uniqueness
(d-Val22)-big endothelin-1 fragment(16-38)(human) is unique due to its specific sequence and modifications, which allow for targeted studies of endothelin-1’s role in human physiology. Its ability to selectively interact with endothelin receptors makes it a valuable tool for dissecting the molecular mechanisms underlying endothelin-1’s effects.
Eigenschaften
Molekularformel |
C119H180N32O33 |
|---|---|
Molekulargewicht |
2586.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)/t62-,63-,64+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92+,93-,94-,95-,96-,97-/m0/s1 |
InChI-Schlüssel |
CXASSAGAFULBLQ-YIXINZAHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)


![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)

![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)



